molecular formula C24H19ClN2O5 B15076486 Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate CAS No. 853330-36-6

Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

Cat. No.: B15076486
CAS No.: 853330-36-6
M. Wt: 450.9 g/mol
InChI Key: QIESDZANEBNXFN-UHFFFAOYSA-N
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Description

Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound with the molecular formula C24H19ClN2O5 and a molecular weight of 450.882. This compound is part of the pyrrolo[2,1-a]phthalazine family, known for their fused nitrogen-containing heterocyclic structures. These compounds are of particular interest due to their biological activity and optical properties .

Preparation Methods

The synthesis of diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition of phthalazinium N-ylides with electron-deficient alkynes or alkenes. This synthesis involves two stages: first, the preparation of phthalazinium salts, and second, their reaction with acetylenic or olefinic dipolarophiles in the presence of a base to generate the ylide in situ, which then affords the pyrrolo[2,1-a]phthalazines . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with biological macromolecules, potentially inhibiting or activating specific enzymes or receptors. Detailed studies on its mechanism of action are ongoing, and the exact pathways involved are still being elucidated .

Comparison with Similar Compounds

Diethyl 3-(4-chlorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can be compared with other similar compounds such as:

  • Diethyl 3-(4-fluorobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
  • Diethyl 3-(4-bromobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
  • Diethyl 3-(4-nitrobenzoyl)pyrrolo(2,1-A)phthalazine-1,2-dicarboxylate

These compounds share a similar core structure but differ in the substituents on the benzoyl group. The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological properties .

Properties

CAS No.

853330-36-6

Molecular Formula

C24H19ClN2O5

Molecular Weight

450.9 g/mol

IUPAC Name

diethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate

InChI

InChI=1S/C24H19ClN2O5/c1-3-31-23(29)18-19(24(30)32-4-2)21(22(28)14-9-11-16(25)12-10-14)27-20(18)17-8-6-5-7-15(17)13-26-27/h5-13H,3-4H2,1-2H3

InChI Key

QIESDZANEBNXFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C=NN2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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